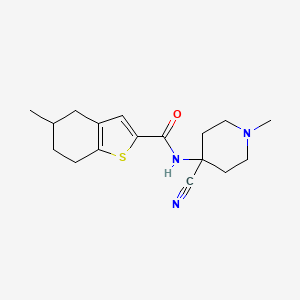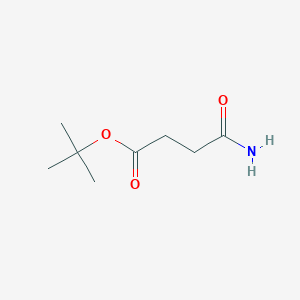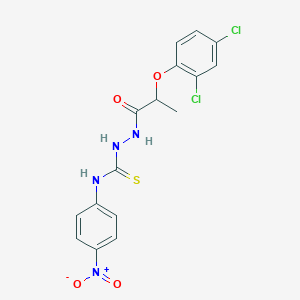![molecular formula C16H18N4O2S2 B2999453 2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351595-54-4](/img/structure/B2999453.png)
2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route and the available starting materials. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex 3D structure. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide groups might be involved in condensation reactions, while the thiophen group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in different solvents, and stability under various conditions .Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide, although not directly referenced in available literature, falls within a class of compounds that have been extensively studied for their synthesis and potential biological activities. Research into related compounds has demonstrated a broad range of synthetic pathways and biological activities, including antiproliferative, antimicrobial, and insecticidal effects, highlighting the potential utility of this compound in various scientific and therapeutic contexts.
Synthetic Pathways and Intermediate Compounds : Studies have detailed synthetic methodologies for creating complex heterocyclic compounds, including those with thiazolo and pyridine moieties. For example, the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides has been utilized to prepare fused 1,3-cyclohexadiene systems, which are versatile synthetic intermediates for polycyclic and benzo-fused heterocycles (Noguchi et al., 1986). Such methodologies could be relevant for synthesizing or modifying the compound .
Antiproliferative and Apoptotic Activities : The antiproliferative and apoptotic activities of related compounds have been investigated, with certain derivatives demonstrating significant effects. For instance, specific thiazolo[3,2-a]benzimidazole derivatives have shown the ability to disrupt cell cycles and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy (Sarhan et al., 2010).
Antimicrobial and Insecticidal Properties : Heterocyclic compounds incorporating thiazole and pyrimidine scaffolds have also been synthesized and assessed for their insecticidal and antimicrobial activities. This includes the development of compounds with significant effects against the cotton leafworm, Spodoptera littoralis, and various microbial pathogens, underscoring the potential for agricultural and antimicrobial applications (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(thiophen-2-ylmethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c21-14(10-3-4-10)19-15-18-12-5-6-20(9-13(12)24-15)16(22)17-8-11-2-1-7-23-11/h1-2,7,10H,3-6,8-9H2,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCIPSJWOJVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2999378.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)


![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2999385.png)
![N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide](/img/structure/B2999386.png)




![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999393.png)